molecular formula C6H11NO2 B7865934 Oxane-2-carboxamide CAS No. 89531-39-5

Oxane-2-carboxamide

Cat. No. B7865934
CAS RN: 89531-39-5
M. Wt: 129.16 g/mol
InChI Key: MVZDZQRFEUOLOA-UHFFFAOYSA-N
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Description

Oxane-2-carboxamide is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxane-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxane-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Macrolides : Oxazoles, closely related to oxane carboxamides, can be used as masked forms of activated carboxylic acids for the synthesis of macrolides (Wasserman et al., 1981).

  • Gold-Catalyzed Oxidation in Organic Synthesis : Oxazole structures are pivotal in various natural products and can be synthesized through a gold-catalyzed oxidation strategy (Luo et al., 2012).

  • Ring-Opening Reactions in Medicinal Chemistry : Oxetanes, structurally related to oxane carboxamides, are used in medicinal chemistry for intramolecular ring-opening reactions (DeRatt et al., 2019).

  • Pharmacological Activity : Compounds like 2-oxo-(2H) 1-benzopyran-3-carboxamide derivatives, related to oxane-2-carboxamide, show significant pharmacological potential (Bonsignore et al., 1993).

  • Environmental Applications : Studies on the removal of recalcitrant acids like oxalic and oxamic acids (structurally related to oxane carboxamides) have been conducted, showing their relevance in environmental science (Garcia-Segura et al., 2016).

  • Hofmann Rearrangement in Organic Chemistry : Hofmann rearrangement of carboxamides, a reaction relevant to oxane carboxamides, can be catalyzed using iodobenzene and Oxone (Yoshimura et al., 2012).

  • Synthesis of Oxadiazole Derivatives : Oxadiazole-3-carboxamide, a structure related to oxane carboxamides, is synthesized for pharmaceutical applications (Du et al., 2021).

  • Dehydrogenation in Organic Synthesis : Dehydrogenation studies involving tetrahydropyrimidine carboxamides, structurally similar to oxane carboxamides, have been investigated (Memarian et al., 2011).

  • Ophthalmological Applications : Oxane HD, a mixture involving oxane ring structures, has been used as an endotamponade agent in ophthalmology (Rizzo et al., 2005).

  • Electrochemical Oxidation Studies : Research on electrochemical oxidation of compounds like 2,6-diaminopurine, which is relevant to oxane carboxamide chemistry, has been conducted (Astwood et al., 1983).

  • Combustion Characteristics in Propellants : Studies on amide-based compounds, such as Oxamide, related to oxane carboxamides, impact the combustion characteristics of solid rocket propellants (Trache et al., 2015).

  • Neurochemical Research : Derivatives of Carbamazepine, such as oxcarbazepine, which is structurally similar to oxane carboxamides, are used in the treatment of epilepsy and neuropathic pain (Ambrósio et al., 2002).

  • Study of Thromboxanes in Renal Disease : The thromboxanes, a family of carboxylic acids containing an oxane ring, have been studied for their role in renal disease (Morrison et al., 1983).

  • Catalytic Hydration in Organic Synthesis : Manganese complex catalyzed hydration of α,β-unsaturated carboxamide has been studied for the synthesis of α-hydroxycarboxamide, showing relevance to oxane carboxamide chemistry (Sato et al., 2004).

  • Fluorescence Properties in Chemical Synthesis : Studies on the fluorescence properties of cyano-2-oxo-1,2-dihydropyridine carboxamides, related to oxane carboxamides, have been conducted for their use in chemical synthesis (Ershov et al., 2015).

  • Eco-Friendly Synthesis in Green Chemistry : The synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, related to oxane carboxamides, has been explored for their potential in eco-friendly synthetic processes (Proença et al., 2008).

  • Catalytic Aminocarbonylation in Organic Chemistry : The catalytic aminocarbonylation of iodobenzene and iodoalkenes using amino acid esters, relevant to oxane carboxamide chemistry, has been investigated for the synthesis of carboxamides (Müller et al., 2005).

  • Anti-Inflammatory Activity in Pharmacology : The anti-inflammatory activity of compounds like (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide has been studied, showing the relevance of oxane carboxamides in pharmacology (Liu et al., 2017).

  • Chain Extension in Polymer Chemistry : The chain extension of carboxy-terminated aliphatic polyamides and polyesters using bisoxazolines, related to oxane carboxamides, has been researched for applications in polymer chemistry (Néry et al., 2004).

  • Synthesis and Uses in Nuclear Industry : Carboxylic acids amides, related to oxane carboxamides, have been synthesized and evaluated for their potential use in the nuclear industry, particularly as extractants of actinides ions (Thiollet et al., 1989).

properties

IUPAC Name

oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZDZQRFEUOLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861775
Record name Oxane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxane-2-carboxamide

CAS RN

89531-39-5
Record name Tetrahydro-2H-pyran-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89531-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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